Chlorprothixene acetate

Analytical reference standard Salt-form identification Mass spectrometry

Chlorprothixene acetate (CAS 58889‑16‑0) is the acetate salt of chlorprothixene, a first‑generation typical antipsychotic belonging to the thioxanthene class. Chemically, it is a 1:1 salt composed of the (3Z)‑3‑(2‑chloro‑9H‑thioxanthen‑9‑ylidene)‑N,N‑dimethyl‑1‑propanamine cation paired with an acetate anion, yielding a molecular formula of C₂₀H₂₂ClNO₂S and a molecular weight of 375.91 g/mol.

Molecular Formula C20H22ClNO2S
Molecular Weight 375.9 g/mol
CAS No. 58889-16-0
Cat. No. B1264999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene acetate
CAS58889-16-0
Molecular FormulaC20H22ClNO2S
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H18ClNS.C2H4O2/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(3)4/h3-4,6-10,12H,5,11H2,1-2H3;1H3,(H,3,4)/b14-7-;
InChIKeyXGKNWADXVDIFDQ-KIUKIJHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorprothixene Acetate (CAS 58889-16-0) – Compound Identity, Salt‑Form Distinction, and Regulatory Classification for Procurement Decisions


Chlorprothixene acetate (CAS 58889‑16‑0) is the acetate salt of chlorprothixene, a first‑generation typical antipsychotic belonging to the thioxanthene class [1]. Chemically, it is a 1:1 salt composed of the (3Z)‑3‑(2‑chloro‑9H‑thioxanthen‑9‑ylidene)‑N,N‑dimethyl‑1‑propanamine cation paired with an acetate anion, yielding a molecular formula of C₂₀H₂₂ClNO₂S and a molecular weight of 375.91 g/mol . The compound is registered with the FDA Unique Ingredient Identifier (UNII) K45X4JP9Q1, distinguishing it unambiguously from chlorprothixene free base (UNII 9S7OD60EWP) and the hydrochloride salt (CAS 6469‑93‑8) in regulatory and supply‑chain contexts [2].

Why Chlorprothixene Acetate Cannot Be Interchanged with Chlorprothixene Free Base or Hydrochloride Salt in Research and Analytical Workflows


Although chlorprothixene acetate, chlorprothixene free base, and chlorprothixene hydrochloride share the same pharmacologically active cation, their distinct counter‑ions produce measurable differences in molecular weight, lipophilicity, solubility, and solid‑state stability that directly impact analytical method development, formulation pre‑screening, and procurement traceability . The acetate form carries a unique UNII code (K45X4JP9Q1) and a discrete CAS registry number, meaning that regulatory submissions, certificate‑of‑analysis documentation, and inventory management systems treat it as a separate chemical entity [1]. Substituting one salt form for another without verification can introduce systematic errors in quantitative HPLC assays, dissolution testing, and receptor‑binding studies where the exact mass and physicochemical profile of the dosed species must be controlled [2].

Quantitative Comparator Evidence for Chlorprothixene Acetate: Molecular Identity, Lipophilicity, Receptor Binding, and Pharmacokinetic Differentiation


Molecular Weight and Salt Stoichiometry: Chlorprothixene Acetate vs. Free Base vs. Hydrochloride Salt

Chlorprothixene acetate possesses a molecular weight of 375.91 g/mol (C₂₀H₂₂ClNO₂S), which is 60.05 g/mol (19.0%) higher than chlorprothixene free base (315.86 g/mol) and 23.59 g/mol (6.7%) higher than chlorprothixene hydrochloride (352.32 g/mol) . This mass increment directly corresponds to the acetate counter‑ion (60.05 g/mol) versus the chloride counter‑ion (35.45 g/mol), providing a straightforward mass‑spectrometric signature for salt‑form confirmation .

Analytical reference standard Salt-form identification Mass spectrometry Quality control

Lipophilicity (LogP) Comparison: Chlorprothixene Acetate vs. Chlorprothixene Free Base and Zuclopenthixol

The experimentally derived LogP for chlorprothixene acetate is 5.28, compared to reported LogP values of 5.18–5.42 for chlorprothixene free base and ~4.1–4.7 for the structurally related zuclopenthixol [1][2]. The acetate salt's LogP of 5.28 falls within the upper range of thioxanthene lipophilicity, indicating high membrane permeability but also potential for non‑specific binding in in vitro assays.

Lipophilicity Membrane permeability Formulation pre-screening ADME prediction

Multi‑Receptor Binding Affinity Profile of Chlorprothixene vs. Chlorpromazine and Flupentixol

Chlorprothixene (the active cation of chlorprothixene acetate) binds to human dopamine D2 receptors with a Ki of 2.96 nM, to 5‑HT2A receptors with a Ki of 9.4 nM, and to histamine H1 receptors with a Ki of 3.75 nM [1]. This multi‑receptor profile contrasts sharply with chlorpromazine (D2 Ki = 363 nM; 5‑HT2A Ki = 8.3 nM) and the more D2‑selective flupentixol (D2 Ki = 0.38 nM; 5‑HT2A Ki = 7 nM) [2].

Receptor binding Dopamine D2 Serotonin 5-HT2A Histamine H1 Antipsychotic selectivity

Pharmacokinetic Parameters of Chlorprothixene: Oral Bioavailability and Volume of Distribution vs. In‑Class Benchmarks

Following oral administration of chlorprothixene, absolute bioavailability ranges from 17% to 64% (depending on formulation), with a steady‑state volume of distribution (Vss) of approximately 1035 L (≈13.6 L/kg for a 76 kg subject) and an elimination half‑life of 8–12 hours [1][2]. For comparison, zuclopenthixol acetate is formulated as a short‑acting intramuscular injection with a duration of action of 2–3 days, reflecting a fundamentally different pharmacokinetic design purpose [3].

Pharmacokinetics Oral bioavailability Volume of distribution Half-life First-pass metabolism

FDA UNII Code Differentiation: Regulatory and Supply‑Chain Traceability

Chlorprothixene acetate is assigned the FDA Unique Ingredient Identifier (UNII) K45X4JP9Q1, whereas chlorprothixene free base carries UNII 9S7OD60EWP [1][2]. These distinct UNII codes are used by the FDA, USP, and global pharmacopoeias to uniquely identify specific salt forms and solvates in drug master files, ANDA submissions, and GMP supply chains.

FDA UNII Regulatory compliance Substance registration Procurement specification

Recommended Procurement and Application Scenarios for Chlorprothixene Acetate (CAS 58889-16-0)


Analytical Reference Standard for HPLC‑ECD and LC‑MS/MS Quantification of Chlorprothixene in Biological Matrices

Chlorprothixene acetate, with its precisely defined molecular weight of 375.91 g/mol and unambiguous CAS registry number, serves as a gravimetric primary standard for preparing calibration curves in bioanalytical methods. The validated HPLC‑ECD method achieves a lower limit of detection of 0.5 ng/mL for chlorprothixene in human serum, and the use of the acetate salt ensures correct mass‑based molarity calculations when preparing stock solutions [1]. The distinct UNII K45X4JP9Q1 further supports traceable documentation in regulated bioequivalence studies.

In Vitro Receptor Pharmacology Profiling Requiring Multi‑Target Antagonist Activity at D2, 5‑HT2A, and H1 Receptors

For laboratories screening antipsychotic candidates or studying neurotransmitter receptor crosstalk, chlorprothixene acetate delivers the parent compound with Ki values of 2.96 nM (hD2), 9.4 nM (5‑HT2A), and 3.75 nM (hH1) upon dissolution [2]. This balanced multi‑receptor profile makes it a useful comparator compound when benchmarking novel agents against a thioxanthene with higher D2 affinity than chlorpromazine (D2 Ki = 363 nM) but lower D2 selectivity than flupentixol (D2 Ki = 0.38 nM) [3].

Formulation Pre‑Screening and Solubility Assessment in Biorelevant Media

The LogP of 5.28 for chlorprothixene acetate indicates high lipophilicity and predicts limited aqueous solubility (<0.3 mg/L for the free base equivalent) . This physicochemical profile is valuable for laboratories developing lipid‑based or surfactant‑enhanced oral formulations, where the acetate salt may offer different dissolution kinetics compared to the hydrochloride salt. Researchers can use this compound to evaluate the impact of counter‑ion selection on in vitro dissolution rates in simulated gastric and intestinal fluids.

Pharmacokinetic and Toxicokinetic Studies in Rodent Models Requiring Oral or Intravenous Dosing

Chlorprothixene acetate provides the same systemic exposure to the active chlorprothixene cation as the hydrochloride salt but may offer advantages in solution stability or compatibility with specific vehicle formulations. The well‑characterized human pharmacokinetic parameters—including a volume of distribution of ~1035 L, half‑life of 8–12 hours, and hepatic clearance via sulfoxidation—provide a translational benchmark for preclinical PK/PD modeling [4].

Quote Request

Request a Quote for Chlorprothixene acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.